(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid

Übersicht

Beschreibung

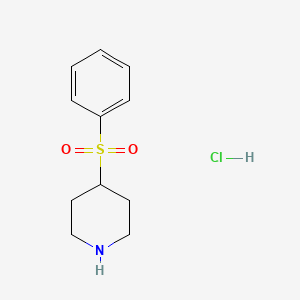

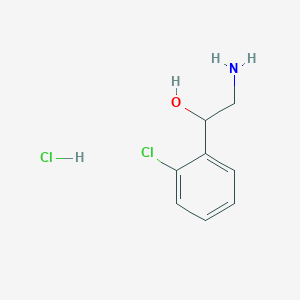

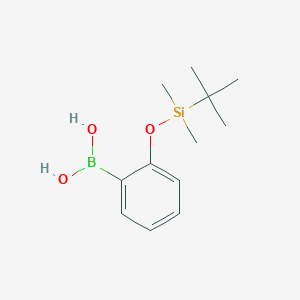

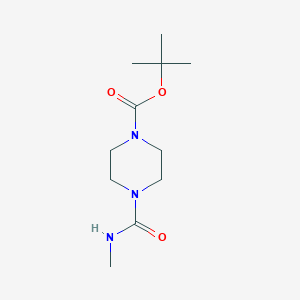

(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid is a chemical compound with the molecular formula C12H21BO3Si . It appears as a white to off-white powder or crystals .

Synthesis Analysis

The synthesis of (2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid involves several steps. The process typically starts with the reaction of dichlorodimethylsilane with pentane, which is then cooled to 0°C. This is followed by the addition of tert-butyl lithium in pentane under nitrogen and stirring. The reaction is maintained at 0°C for 1.5 hours, then the temperature is raised to 25°C and the reaction continues for 48 hours .

Molecular Structure Analysis

The molecular structure of (2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butyldimethylsilyl ether group . The molecular weight of the compound is 252.19 g/mol .

Chemical Reactions Analysis

(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid can participate in various chemical reactions. For instance, it can act as a reactant in room temperature trifluoromethylation via copper-catalyzed oxidative cross-coupling .

Physical And Chemical Properties Analysis

(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid is a solid at room temperature . It has a molecular weight of 252.19 g/mol . The compound has two hydrogen bond donors and three hydrogen bond acceptors. It has a rotatable bond count of 4 and a topological polar surface area of 49.7 Ų .

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid: is utilized in asymmetric synthesis, particularly in reactions with β-substituted cyclic enones . The compound’s ability to form stable complexes with various catalysts enables the creation of chiral molecules, which are essential in the development of pharmaceuticals and agrochemicals.

Hydroarylation and Heterocyclization

This boronic acid derivative is involved in hydroarylation and heterocyclization reactions with phenylpropiolates . These reactions are crucial for constructing complex aromatic compounds, which have applications in material science and drug discovery.

Suzuki-Miyaura Coupling Reactions

The compound serves as a reactant in double Suzuki-Miyaura coupling reactions . This cross-coupling reaction is widely used in the synthesis of biaryls, which are core structures in many organic electronic materials and pharmaceuticals.

Electroluminescent Materials

As a starting material, it contributes to the synthesis of red electroluminescent polyfluorenes . These materials are significant for the development of OLED (Organic Light Emitting Diode) technology, which is used in displays and lighting.

Biologically Active Molecules

The boronic acid is also a precursor in the synthesis of phenylpyridone derivatives, which act as MCH1R antagonists . These molecules have potential therapeutic applications in treating obesity and metabolic disorders.

Gelatinase and MT1-MMP Inhibitors

Lastly, it is used in the creation of gelatinases and MT1-MMP inhibitors . These enzymes play a role in cancer progression and metastasis, making inhibitors based on this boronic acid valuable for cancer research.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2-(TERT-BUTYLDIMETHYLSILYLOXY)PHENYLBORONIC ACID is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic acid derivative, which is widely used in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the formation of carbon-carbon bonds, a key step in the synthesis of many organic compounds .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-(TERT-BUTYLDIMETHYLSILYLOXY)PHENYLBORONIC ACID acts as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium catalyst, followed by the formation of a new carbon-carbon bond . The tert-butyldimethylsilyloxy group in the compound enhances the stability and reactivity of the boronic acid, making it an effective reagent in these reactions .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by 2-(TERT-BUTYLDIMETHYLSILYLOXY)PHENYLBORONIC ACID, is a key biochemical pathway in organic synthesis . This reaction enables the formation of complex organic structures from simpler building blocks, expanding the diversity and complexity of organic compounds that can be synthesized .

Pharmacokinetics

Its properties such as stability, reactivity, and solubility can impact its effectiveness in chemical reactions .

Result of Action

The use of 2-(TERT-BUTYLDIMETHYLSILYLOXY)PHENYLBORONIC ACID in Suzuki-Miyaura cross-coupling reactions results in the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex structures that are difficult to synthesize using other methods .

Action Environment

The action of 2-(TERT-BUTYLDIMETHYLSILYLOXY)PHENYLBORONIC ACID is influenced by various environmental factors. For instance, the compound is stable under an inert atmosphere and at low temperatures . Additionally, the reaction conditions, such as the presence of a suitable catalyst and the pH of the reaction medium, can significantly impact the efficacy of the compound in Suzuki-Miyaura cross-coupling reactions .

Eigenschaften

IUPAC Name |

[2-[tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO3Si/c1-12(2,3)17(4,5)16-11-9-7-6-8-10(11)13(14)15/h6-9,14-15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEQFGRLHBVFKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1O[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591026 | |

| Record name | (2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid | |

CAS RN |

929277-63-4 | |

| Record name | (2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)

![4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride](/img/structure/B1287039.png)